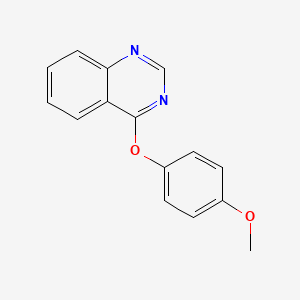
4-(4-Methoxyphenoxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenoxy)quinazoline is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of quinazoline, including 4-(4-Methoxyphenoxy)quinazoline, exhibit significant anticancer properties. For instance, studies have demonstrated that quinazoline derivatives can induce apoptosis in various cancer cell lines. A notable example is the evaluation of this compound against leukemia cell lines, where it was shown to increase early and late apoptotic cells significantly. In one study, treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as Bax and caspase-3, suggesting its mechanism involves the induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Quinazoline derivatives have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics. The presence of the methoxyphenoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased biological activity.
Material Science Applications
Development of Advanced Materials
In material science, this compound serves as a building block for synthesizing advanced materials with specific properties such as conductivity and fluorescence. Its unique structural features allow for modifications that can tailor material properties for applications in electronics and photonics.
Case Studies
Case Study 1: Anticancer Evaluation
In a study conducted on leukemia cell lines, this compound was evaluated for its cytotoxic effects. The results indicated that at concentrations of 5 µM and above, there was a significant increase in apoptotic cells compared to controls. The expression levels of apoptotic markers such as Bax and caspase-3 were notably elevated, suggesting that this compound could be developed further as an anti-leukemia agent .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of quinazoline derivatives, including this compound. The compound exhibited significant inhibition against various bacterial strains, showcasing its potential as a lead compound for antibiotic development. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Propiedades
Número CAS |
93866-13-8 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
4-(4-methoxyphenoxy)quinazoline |
InChI |
InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3 |
Clave InChI |
NQBGCGDJLBSTBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














